molecular formula C26H19F2N3O2 B3665589 (5E)-3-(4-fluorobenzyl)-5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione

(5E)-3-(4-fluorobenzyl)-5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione

Cat. No.: B3665589
M. Wt: 443.4 g/mol
InChI Key: LLBWLIFSTVPANU-YDZHTSKRSA-N
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Description

(5E)-3-(4-fluorobenzyl)-5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione is a synthetic organic compound. It features a complex structure with multiple functional groups, including fluorobenzyl and indole moieties. Compounds with such structures are often investigated for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-(4-fluorobenzyl)-5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione typically involves multi-step organic reactions. Common steps may include:

    Formation of the imidazolidine-2,4-dione core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-fluorobenzyl group: This step may involve nucleophilic substitution reactions using 4-fluorobenzyl halides.

    Attachment of the indole moiety: This can be done through coupling reactions, such as Suzuki or Heck coupling, using indole derivatives.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:

    Use of catalysts: To enhance reaction rates and selectivity.

    Optimization of reaction conditions: Such as temperature, pressure, and solvent choice.

    Purification techniques: Including crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions can occur at various functional groups, potentially altering the compound’s biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the fluorobenzyl groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Including sodium borohydride or lithium aluminum hydride.

    Catalysts: Palladium or platinum catalysts for coupling reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds.

Scientific Research Applications

Chemistry

    Synthesis of derivatives:

Biology

    Biological activity: Compounds with similar structures are often studied for their potential as pharmaceuticals, including anti-cancer, anti-inflammatory, and antimicrobial agents.

Medicine

    Drug development: The compound may be investigated for its potential therapeutic effects and mechanisms of action.

Industry

    Material science: The compound’s unique structure may make it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5E)-3-(4-fluorobenzyl)-5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione would depend on its specific biological target. Potential mechanisms include:

    Interaction with enzymes: Inhibiting or activating specific enzymes involved in disease pathways.

    Binding to receptors: Modulating receptor activity to produce therapeutic effects.

    Pathway modulation: Affecting cellular signaling pathways to alter biological responses.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-3-(4-chlorobenzyl)-5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione
  • (5E)-3-(4-methylbenzyl)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione

Uniqueness

  • Fluorine substitution : The presence of fluorine atoms can significantly alter the compound’s chemical and biological properties, potentially enhancing its activity and stability.
  • Structural complexity : The combination of fluorobenzyl and indole moieties provides a unique scaffold for further modification and study.

Properties

IUPAC Name

(5E)-3-[(4-fluorophenyl)methyl]-5-[[1-[(4-fluorophenyl)methyl]indol-3-yl]methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19F2N3O2/c27-20-9-5-17(6-10-20)14-30-16-19(22-3-1-2-4-24(22)30)13-23-25(32)31(26(33)29-23)15-18-7-11-21(28)12-8-18/h1-13,16H,14-15H2,(H,29,33)/b23-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLBWLIFSTVPANU-YDZHTSKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)C=C4C(=O)N(C(=O)N4)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)/C=C/4\C(=O)N(C(=O)N4)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-3-(4-fluorobenzyl)-5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
(5E)-3-(4-fluorobenzyl)-5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione
Reactant of Route 3
(5E)-3-(4-fluorobenzyl)-5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione
Reactant of Route 4
Reactant of Route 4
(5E)-3-(4-fluorobenzyl)-5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione
Reactant of Route 5
Reactant of Route 5
(5E)-3-(4-fluorobenzyl)-5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione
Reactant of Route 6
Reactant of Route 6
(5E)-3-(4-fluorobenzyl)-5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione

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